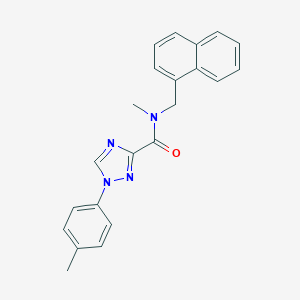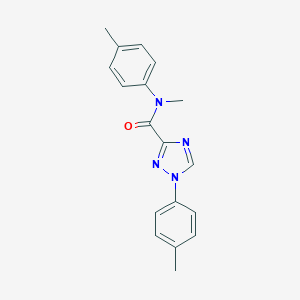![molecular formula C16H11ClO3 B279002 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)
2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one, also known as curcumin, is a natural compound found in the roots of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases.
Mechanism of Action
Curcumin exerts its effects through multiple mechanisms of action, including modulation of inflammatory cytokines, inhibition of transcription factors, and regulation of cell signaling pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). Curcumin also activates the Nrf2-Keap1 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
Curcumin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. It has been shown to modulate multiple signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Curcumin has also been shown to regulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Advantages and Limitations for Lab Experiments
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. It can be easily synthesized or extracted from turmeric roots and has been extensively studied in various in vitro and in vivo models. However, 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one has poor bioavailability and stability, which limits its therapeutic efficacy in humans. Various strategies, including the use of nanoparticles and analogs, have been developed to improve its bioavailability and stability.
Future Directions
There are several future directions for 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one research, including the development of novel analogs with improved bioavailability and stability, the identification of molecular targets and signaling pathways, and the evaluation of its therapeutic efficacy in various diseases. The use of 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one in combination with other drugs or therapies is also an area of interest. Further studies are needed to fully understand the potential of 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one as a therapeutic agent.
Synthesis Methods
Curcumin can be synthesized through various methods, including extraction from turmeric roots, chemical synthesis, and microbial fermentation. The most common method is extraction from turmeric roots using organic solvents. Chemical synthesis involves the condensation of ferulic acid and vanillin, while microbial fermentation utilizes microorganisms to produce 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Its anti-inflammatory, antioxidant, and anti-cancer properties have been attributed to its ability to modulate multiple signaling pathways and target various molecular targets.
properties
Product Name |
2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one |
|---|---|
Molecular Formula |
C16H11ClO3 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H11ClO3/c17-12-8-5-11(6-9-12)7-10-14(18)13-3-1-2-4-15(19)16(13)20/h1-10H,(H,19,20)/b10-7+ |
InChI Key |
JQEWCOHNNUNQRQ-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278920.png)


![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)




![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)

![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)

